molecular formula C5H9BrN4 B11106131 2-(1-bromopropan-2-yl)-5-methyl-2H-tetrazole CAS No. 189025-10-3

2-(1-bromopropan-2-yl)-5-methyl-2H-tetrazole

Cat. No.: B11106131
CAS No.: 189025-10-3
M. Wt: 205.06 g/mol
InChI Key: JVKZPVOQVJJUII-UHFFFAOYSA-N
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Description

2-(1-Bromopropan-2-yl)-5-methyl-2H-tetrazole is an organic compound with a unique structure that includes a bromine atom, a propyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-bromopropan-2-yl)-5-methyl-2H-tetrazole typically involves the reaction of 2-bromo-1-propanol with 5-methyl-2H-tetrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromopropan-2-yl)-5-methyl-2H-tetrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as alcohols or amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like ether or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions yields alcohols, while oxidation with potassium permanganate produces corresponding oxides.

Scientific Research Applications

2-(1-Bromopropan-2-yl)-5-methyl-2H-tetrazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(1-bromopropan-2-yl)-5-methyl-2H-tetrazole involves its interaction with specific molecular targets. The bromine atom and the tetrazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-phenylpropane: This compound has a similar bromopropyl group but differs in the presence of a phenyl ring instead of a tetrazole ring.

    (2-Bromopropyl)benzene: Similar to 2-bromo-1-phenylpropane, this compound features a bromopropyl group attached to a benzene ring.

    3-Bromoimidazo[1,2-a]pyridine: This compound contains a bromine atom and an imidazo[1,2-a]pyridine ring, offering different reactivity and applications compared to the tetrazole derivative.

Uniqueness

2-(1-Bromopropan-2-yl)-5-methyl-2H-tetrazole is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring is known for its stability and ability to participate in various chemical reactions, making this compound valuable for diverse applications.

Properties

CAS No.

189025-10-3

Molecular Formula

C5H9BrN4

Molecular Weight

205.06 g/mol

IUPAC Name

2-(1-bromopropan-2-yl)-5-methyltetrazole

InChI

InChI=1S/C5H9BrN4/c1-4(3-6)10-8-5(2)7-9-10/h4H,3H2,1-2H3

InChI Key

JVKZPVOQVJJUII-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=N1)C(C)CBr

Origin of Product

United States

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